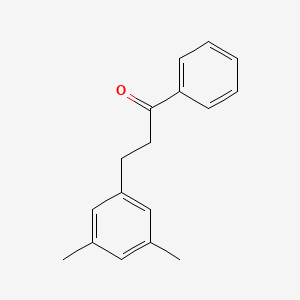

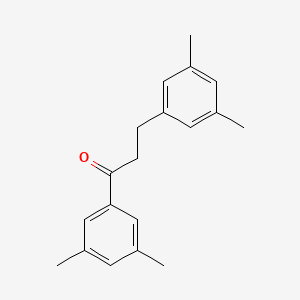

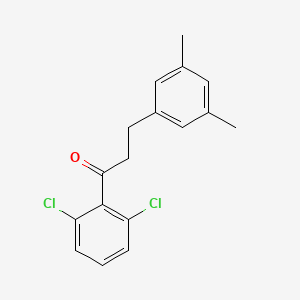

![molecular formula C15H21NO3 B1360715 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-07-9](/img/structure/B1360715.png)

7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

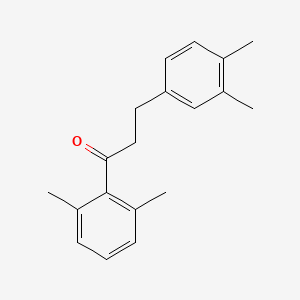

The compound “7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid” is a complex organic molecule. It likely contains a heptanoic acid backbone with a dimethylamino phenyl group attached . Similar compounds, such as 3-(N,N-Dimethylamino)phenylboronic acid, are used in the synthesis of various protein effectors .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various condensation reactions . For example, Michler’s ketone, an organic compound with a similar structure, is synthesized using the Friedel-Crafts acylation of dimethylaniline with phosgene .Scientific Research Applications

- Field : Organic Chemistry

- Application : N,N-dimethyl enaminones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

- Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

- Field : Phytochemicals in Human Health

- Application : Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .

- Method : This includes several methods of one-pot synthesis of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

- Results : Coumarin derivatives are associated with various biological activities viz. antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Chemical Reactivity of N,N-dimethylenamino Ketones

One-Pot Synthesis of Coumarin Derivatives

- Field : Biochemistry

- Application : N,N-dimethylamino compounds are used in the synthesis of protein effectors, including modulators of survival motor neuron protein and glucokinase activators .

- Results : These protein effectors have potential applications in biomedical research .

- Field : Medicinal Chemistry

- Application : N,N-dimethylamino compounds are used in the synthesis of aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .

- Results : These aryl ethers could potentially be used in the development of new antibiotics .

- Field : Organic Chemistry

- Application : N,N-dimethylamino compounds are used in the synthesis of thiourea-functionalized paracyclophanes .

- Results : These paracyclophanes have potential applications in materials science .

Synthesis of Protein Effectors

Synthesis of Aryl Ethers

Synthesis of Thiourea-functionalized Paracyclophanes

Preparation of Dimethylaminopropylamine Surfactants

- Field : Biomedical Imaging

- Application : N,N-dimethylamino compounds are used in the synthesis of low-background fluorescent imaging agents .

- Results : These imaging agents have potential applications in biomedical imaging .

Synthesis of Low-background Fluorescent Imaging Agents

Synthesis of Phenazines

properties

IUPAC Name |

7-[3-(dimethylamino)phenyl]-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-16(2)13-8-6-7-12(11-13)14(17)9-4-3-5-10-15(18)19/h6-8,11H,3-5,9-10H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOANATNTNFZMQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256450 |

Source

|

| Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid | |

CAS RN |

951889-07-9 |

Source

|

| Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.